molecular formula C9H7ClN2O B7981731 CID 34181760

CID 34181760

Cat. No. B7981731
M. Wt: 194.62 g/mol
InChI Key: DMUXHJYSOSKRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 34181760 is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 34181760 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 34181760 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 34181760 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, sodium hydride, dimethylformamide, acetic acid, ethanol

Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to form the intermediate product., Step 2: The intermediate product is then treated with acetic acid to yield the final product, CID 34181760., Step 3: The final product is purified by recrystallization from ethanol.

properties

IUPAC Name

2-chloro-8-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXHJYSOSKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 34181760

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